2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one
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Overview
Description
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloquinoline family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused pyrrole and quinoline ring system, making it an interesting target for synthetic and pharmacological studies.
Preparation Methods
The synthesis of 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization can yield the desired compound . Another method involves the use of Friedländer condensation, which is a well-known reaction for constructing quinoline derivatives . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinoline derivatives with different functional groups .
Scientific Research Applications
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of this compound have shown potential as antileishmanial agents . Additionally, the compound’s unique structure makes it a valuable scaffold for drug discovery and development. Its applications extend to the industry, where it can be used in the design of new materials and catalysts .
Mechanism of Action
The mechanism of action of 2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in the parasite . The compound’s structure allows it to bind to specific sites on target proteins, leading to the inhibition of their function and subsequent therapeutic effects .
Comparison with Similar Compounds
2,9-Dimethyl-1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one can be compared with other similar compounds, such as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives . These compounds share a similar core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Other similar compounds include pyrrolopyrazine derivatives, which also exhibit a wide range of biological activities .
Properties
CAS No. |
90173-71-0 |
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Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
2,9-dimethyl-1H-pyrrolo[3,4-b]quinolin-3-one |
InChI |
InChI=1S/C13H12N2O/c1-8-9-5-3-4-6-11(9)14-12-10(8)7-15(2)13(12)16/h3-6H,7H2,1-2H3 |
InChI Key |
FBNLIYLNEKPITD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CN(C(=O)C2=NC3=CC=CC=C13)C |
Origin of Product |
United States |
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